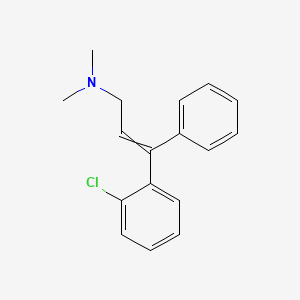
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a propenyl group attached to an amine group, with additional phenyl and chlorophenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of aniline derivatives with propenyl halides in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines with different substituents.
Substitution: Nucleophilic substitution reactions can replace the propenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chlorophenyl)-2-propen-1-amine
- N-Benzyl-2-propen-1-amine
- N-Isopropyl-2-propen-1-amine
Uniqueness
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of phenyl and chlorophenyl groups makes it particularly interesting for applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
66171-84-4 |
|---|---|
Molekularformel |
C17H18ClN |
Molekulargewicht |
271.8 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C17H18ClN/c1-19(2)13-12-15(14-8-4-3-5-9-14)16-10-6-7-11-17(16)18/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
HCMDSXUJKIHBAB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC=C(C1=CC=CC=C1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


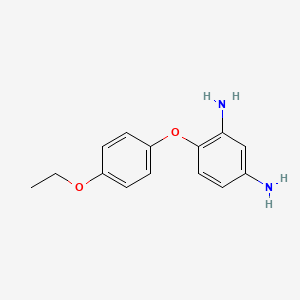

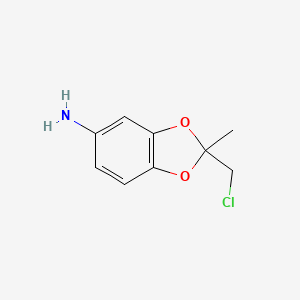

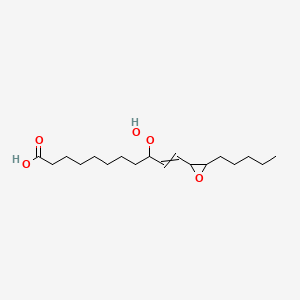
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

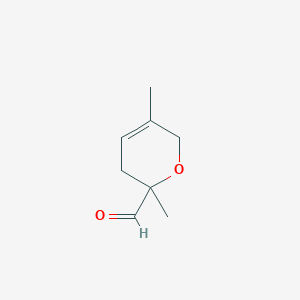
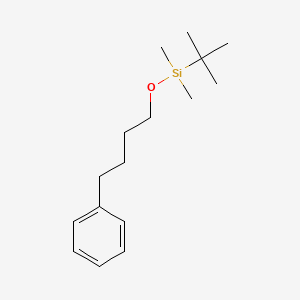
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
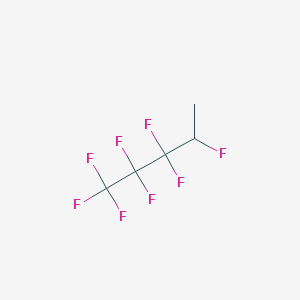
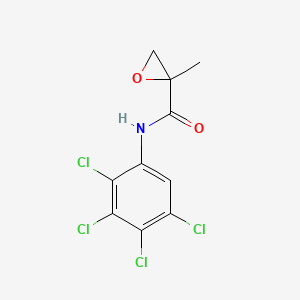
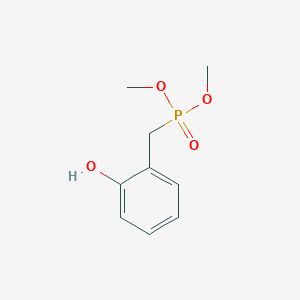
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
